![molecular formula C15H21NO5 B4790727 {2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4790727.png)
{2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid
Overview
Description
{2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid, also known as Boc-D-Fmk, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many physiological processes.
Scientific Research Applications
{2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a tool to study the role of serine proteases in disease processes such as cancer, inflammation, and neurodegenerative disorders. It has also been used to investigate the mechanism of action of other protease inhibitors and to develop new drugs for the treatment of these diseases.
Mechanism of Action
{2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid exerts its inhibitory effect on serine proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from carrying out its normal function, leading to a decrease in proteolytic activity. {2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid has been shown to be a highly specific inhibitor of serine proteases, with little or no effect on other classes of proteases.
Biochemical and Physiological Effects:
{2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. {2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid in lab experiments is its high specificity for serine proteases. This makes it a valuable tool for studying the role of these enzymes in disease processes. However, {2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid has some limitations, including its irreversibility and its potential to bind to other proteins in addition to serine proteases. These limitations must be taken into consideration when designing experiments using {2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid.
Future Directions
There are many potential future directions for research involving {2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid. One area of interest is the development of new drugs based on the structure of {2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid. Another area of research is the development of new methods for synthesizing {2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid and other protease inhibitors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of {2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid and its potential applications in disease treatment.
properties
IUPAC Name |
2-[2-(5-tert-butyl-2-methoxyanilino)-2-oxoethoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)10-5-6-12(20-4)11(7-10)16-13(17)8-21-9-14(18)19/h5-7H,8-9H2,1-4H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJMNYFBFVYXDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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